Product packaging for 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea(Cat. No.:CAS No. 930417-68-8)

1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea

Cat. No.: B2524541
CAS No.: 930417-68-8
M. Wt: 219.2
InChI Key: UMPRMLIUSKAAIF-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea (CAS 1197861-80-5) is a synthetic urea derivative of high interest in medicinal chemistry and anticancer research. Its molecular formula is C10H9N3O3. This compound features a urea functional group tethering a meta-substituted nitrophenyl ring and a terminal alkyne (prop-2-yn-1-yl) moiety. The structural combination of the urea pharmacophore and the alkyne group makes it a valuable scaffold for chemical synthesis. The terminal alkyne is particularly useful for further structural diversification via metal-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient reaction used to generate more complex molecules for biological screening . Urea derivatives are extensively investigated for their biological activities. Specifically, aryl-urea motifs are recognized as privileged structures in the design of kinase inhibitors and other bioactive molecules . Recent research into analogous 1,2,3-triazole-cored structures incorporating aryl urea has demonstrated highly selective cytotoxicity against hepatocellular carcinoma cell lines (e.g., HepG2), suggesting potential for the development of targeted cancer therapeutics . Furthermore, urea and thiourea derivatives are a significant focus in the development of enzyme inhibitors, such as urease inhibitors, which are explored as antimicrobial agents against pathogenic bacteria . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O3 B2524541 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea CAS No. 930417-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitrophenyl)-3-prop-2-ynylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-6-11-10(14)12-8-4-3-5-9(7-8)13(15)16/h1,3-5,7H,6H2,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPRMLIUSKAAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 1 3 Nitrophenyl 3 Prop 2 Yn 1 Yl Urea

Synthetic Methodologies for Unsymmetrical N-Aryl-N'-Alkylureas

Phosgene (B1210022) and Phosgene-Equivalent Reagent Approaches

Historically, the reaction of amines with phosgene (COCl₂) has been a primary method for urea (B33335) synthesis. This approach typically involves the in-situ generation of an isocyanate intermediate from an amine, which then reacts with a second amine to form the urea. For the synthesis of 1-(3-nitrophenyl)-3-(prop-2-yn-1-yl)urea, 3-nitroaniline (B104315) would first react with phosgene to produce 3-nitrophenyl isocyanate. Subsequent reaction with propargylamine (B41283) would yield the target urea.

Due to the high toxicity and hazardous nature of phosgene gas, safer solid or liquid phosgene equivalents are now commonly employed. These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.gov Triphosgene, a stable crystalline solid, is a particularly favored substitute as it is easier and safer to handle. nih.gov In a typical procedure, triphosgene is reacted with an aryl amine, such as 3-nitroaniline, in the presence of a base to generate the corresponding isocyanate in situ. This intermediate is then treated with an alkyl amine, like propargylamine, to afford the unsymmetrical urea. Other phosgene substitutes that can be utilized include 1,1'-carbonyldiimidazole (B1668759) (CDI), which also circumvents the need for handling highly toxic reagents.

Table 1: Comparison of Phosgene and Phosgene-Equivalent Reagents for Unsymmetrical Urea Synthesis
ReagentAdvantagesDisadvantages
Phosgene (COCl₂)High reactivity, cost-effective for large scaleExtremely toxic gas, requires special handling
Triphosgene (BTC)Stable solid, safer to handle than phosgeneReleases phosgene in situ, still requires caution
1,1'-Carbonyldiimidazole (CDI)Non-toxic, mild reaction conditionsCan be moisture sensitive, may require longer reaction times

Metal-Catalyzed Urea Bond Formation (e.g., Palladium-Catalyzed)

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of ureas, offering alternatives to traditional methods. Palladium-catalyzed carbonylation reactions, for instance, can be employed to construct the urea moiety. In such a process, an aryl halide (e.g., 1-bromo-3-nitrobenzene) and an amine (e.g., propargylamine) can be coupled with a carbon monoxide source in the presence of a palladium catalyst.

Another approach involves the palladium-catalyzed reductive carbonylation of nitroarenes. For example, nitrobenzene (B124822) can be converted to 1,3-diphenylurea (B7728601) in a one-step synthesis using a Pd(II)-diphosphine catalyst in the presence of carbon monoxide. scbt.com This methodology could potentially be adapted for the synthesis of unsymmetrical ureas by including a second amine in the reaction mixture. The catalytic activity and selectivity of these processes are often dependent on the choice of ligands, solvents, and other reaction parameters. scbt.com

Green Chemistry and Mild Condition Syntheses of Urea Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. In the context of urea derivatives, this has led to the exploration of greener reagents and reaction conditions. One such approach is the use of carbon dioxide (CO₂) as a C1 building block, which is an abundant, non-toxic, and renewable resource. Metal-free methods have been developed for the synthesis of unsymmetrical ureas from amines and CO₂ at atmospheric pressure and room temperature. mdpi.com

Other green approaches focus on solvent-free reactions or the use of water as a solvent. For example, the synthesis of urea and thiourea (B124793) derivatives of tetramethylguanidine has been achieved under solvent- and catalyst-free conditions. rsc.org These methods reduce the environmental impact by minimizing waste and avoiding the use of hazardous organic solvents.

Table 2: Overview of Green Synthesis Strategies for Urea Derivatives
StrategyKey FeaturesPotential Benefits
CO₂ as a C1 sourceUtilizes a renewable and non-toxic feedstockReduces reliance on fossil fuels, atom economical
Solvent-free reactionsEliminates the need for organic solventsReduces waste and environmental pollution
Aqueous media synthesisUses water as a benign solventSafe, inexpensive, and environmentally friendly

Microwave-Assisted Synthesis Protocols for N-Aryl-N'-Alkylureas

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This technology has been successfully applied to the synthesis of various heterocyclic compounds and urea derivatives. rsc.orgrsc.org

The synthesis of N-monosubstituted ureas has been reported via the reaction of potassium cyanate (B1221674) with a range of amines under microwave irradiation using water as a solvent. mdpi.comnih.gov This method is attractive for its high yields and purity of the products. Microwave heating can also be employed to enhance the efficiency of reactions that traditionally require prolonged heating, such as the condensation of amines and urea to form N,N'-disubstituted ureas. beilstein-journals.org The application of microwave irradiation to the synthesis of this compound could potentially offer a rapid and efficient route to this compound.

Functionalization and Derivatization via the Prop-2-yn-1-yl Moiety

The presence of a terminal alkyne in this compound provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Integration

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. asianpubs.orgmdpi.com This reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and typically gives high yields of the desired triazole product. scbt.com

The propargyl group of this compound can readily participate in CuAAC reactions with various organic azides. For example, reaction with benzyl (B1604629) azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, would yield a 1,2,3-triazole derivative. nih.gov This reaction provides a straightforward method for linking the urea scaffold to other molecules or functional moieties. The resulting triazole ring is chemically stable and can act as a rigid linker in more complex structures.

Table 3: Representative Azides for CuAAC with this compound
Azide ReactantResulting Triazole DerivativePotential Application
Benzyl azide1-Benzyl-4-(((3-nitrophenyl)carbamoyl)amino)methyl)-1H-1,2,3-triazoleScaffold for medicinal chemistry
Azido-functionalized polymerUrea-functionalized polymerMaterials science, surface modification
Azido-sugarGlycoconjugate of the urea derivativeChemical biology, drug delivery

Palladium-Catalyzed C-H Bond Activation and Olefination of Urea Derivatives

The urea moiety is a recognized directing group in transition metal-catalyzed C-H bond activation, facilitating functionalization at the ortho-position of the aryl ring. This strategy can be applied to this compound for the introduction of olefinic substituents.

Palladium(II)-catalyzed direct olefination of aryl urea derivatives with acrylates has been demonstrated under mild acidic conditions. acs.org This approach typically employs a palladium catalyst, such as Pd(OAc)₂, in the presence of an acid and an oxidant. For this compound, this would likely result in olefination at the C2 or C6 position of the 3-nitrophenyl ring.

Another powerful transformation is the palladium(II)-catalyzed ortho-C–H olefination coupled with dearomatization, which has been achieved with N-aryl ureas and internal alkynes. acs.org This reaction leads to the formation of spirocyclic imine derivatives. acs.org While this specific outcome might be complex for the target molecule, it underscores the potential for intricate transformations involving C-H activation of the phenyl ring.

Below is a table summarizing representative conditions for palladium-catalyzed olefination of aryl ureas, which could be adapted for this compound.

Aryl Urea SubstrateCoupling PartnerCatalystSolventAdditiveYield (%)
N-Phenylurean-Butyl acrylatePd(OAc)₂AcOHp-TsOH75
N-(p-tolyl)urean-Butyl acrylatePd(OAc)₂AcOHp-TsOH82
N-(o-tolyl)urean-Butyl acrylatePd(OAc)₂AcOHp-TsOH65
N-NaphthylureaDiphenylacetylenePd(OAc)₂1,2-DCEAg₂CO₃92

Table 1: Examples of Palladium-Catalyzed Olefination of Aryl Ureas.

Intramolecular Cyclization Reactions involving Alkyne Moieties

The prop-2-yn-1-yl group in this compound is a versatile functionality for constructing heterocyclic systems via intramolecular cyclization. These reactions can be promoted by various catalysts, leading to a range of products.

Gold and copper catalysts are particularly effective in activating the alkyne for nucleophilic attack. For instance, gold-catalyzed intramolecular cyclization of N-propargylamides can lead to the formation of oxazole (B20620) derivatives. organic-chemistry.org A similar reaction with the urea substrate could potentially yield imidazolidinone-type structures. Copper-catalyzed cyclizations of N-propargyl adenines have also been reported to form fused tricyclic systems, suggesting that the urea nitrogens in the target molecule could act as internal nucleophiles. nih.gov

Transition-metal-free cyclizations are also a viable option. Base-catalyzed intramolecular hydroamidation of propargylic ureas can produce imidazolidin-2-ones and imidazol-2-ones under ambient conditions. acs.org Furthermore, N-propargylic amides have been shown to undergo intramolecular cyclization to form oxazoles without the need for a transition metal catalyst. organic-chemistry.org

The table below outlines various catalytic systems for the intramolecular cyclization of propargyl-containing compounds.

Substrate TypeCatalystProduct Type
N-PropargylamidePh₃PAuCl5-Oxazole ketone
N-Propargyl-adenineCuBrPurine-fused tricyclic
Propargylic UreaBase (e.g., K₂CO₃)Imidazolidin-2-one
N-Propargylic AmideNaOMeFluoroalkylated Oxazole

Table 2: Catalytic Systems for Intramolecular Cyclization of Propargyl Derivatives.

Transformations and Modifications of the 3-Nitrophenyl Group

Reductive Transformations of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine, providing a key intermediate for further functionalization. The primary challenge in this transformation is to achieve chemoselectivity, leaving the alkyne and urea moieties intact.

Several methods are available for the reduction of aromatic nitro groups. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. commonorganicchemistry.com However, care must be taken as prolonged reaction times or harsh conditions could also lead to the reduction of the alkyne.

Alternatively, metal-based reducing agents in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid, are known to selectively reduce nitro groups in the presence of other reducible functionalities. masterorganicchemistry.com Stannous chloride (SnCl₂) in an alcohol solvent is another mild option that is often compatible with alkynes. researchgate.net

The following table summarizes common reagents for the reduction of aromatic nitro groups and their general applicability.

ReagentConditionsSelectivity Notes
H₂/Pd-C1 atm H₂, RT, various solventsCan also reduce alkynes under more forcing conditions.
Fe/HClRefluxGenerally selective for the nitro group.
SnCl₂·2H₂OReflux in EtOHMild and often selective in the presence of alkynes. researchgate.net
Zn/AcOHRTMild conditions, good for sensitive substrates. commonorganicchemistry.com

Table 3: Reagents for the Reduction of Aromatic Nitro Groups.

Orthogonal Functionalization Strategies on the Phenyl Ring

Beyond the transformations of the nitro group, the phenyl ring of this compound can be further functionalized using orthogonal strategies. The urea group can act as a directing group for C-H functionalization, as discussed in section 2.2.2.

This directing group ability can be harnessed for other transformations besides olefination. For example, copper-catalyzed ortho-C-H nitration of aryl ureas has been reported, using reagents like Fe(NO₃)₃·9H₂O. researchgate.net While adding another nitro group to the target molecule may not always be desired, this demonstrates the potential for introducing other functional groups at the positions ortho to the urea (C2 and C6).

By leveraging the directing effect of the urea moiety, it is conceivable that other C-H functionalization reactions, such as halogenation or alkylation, could be developed for this system, providing a pathway to a diverse range of derivatives. The choice of catalyst and reaction conditions would be crucial in achieving the desired regioselectivity and avoiding unwanted side reactions with the alkyne or nitro groups.

Structure Activity Relationship Sar and Mechanistic Elucidation of 1 3 Nitrophenyl 3 Prop 2 Yn 1 Yl Urea Analogues

Systematic Structure-Activity Relationship Investigations in Urea-Based Compounds

Impact of Substituents on the Aryl Moiety on Biological Response Profiles

The nature and position of substituents on the aryl ring of phenylurea compounds are critical determinants of their biological activity. Research into various analogues has demonstrated that even minor changes can lead to significant shifts in potency and selectivity.

For the 1-(3-nitrophenyl)-3-(prop-2-yn-1-yl)urea scaffold, the nitro group at the meta-position of the phenyl ring is a key feature. Studies on similar 1,3-disubstituted urea (B33335) derivatives have shown that introducing a nitro group at the C-3 position of the aromatic ring can influence antiproliferative activity, in some cases leading to a decrease in potency. nih.gov This suggests that the electronic properties and steric bulk of the substituent at this position are crucial for interaction with biological targets.

Structure-activity relationship (SAR) studies on a broader range of aryl urea derivatives have provided further insights. For instance, in a series of adamantyl urea compounds tested for anti-tuberculosis activity, the aryl portion was systematically modified. nih.gov This work highlighted that an unsubstituted phenyl ring on one side of the urea core, paired with a bulky aliphatic ring on the other, was a preferred arrangement for potent activity. nih.gov The exploration of various substituents on the aromatic ring of urea-based kinase inhibitors has also been a successful strategy, leading to the development of derivatives with nanomolar efficacy. frontiersin.org

The following table summarizes the general impact of aryl substitutions on the activity of urea-based compounds, drawing from various studies.

Substituent/ModificationPositionObserved Effect on Biological ActivityCompound Class Example
Nitro GroupC-3Generally decreased antiproliferative activity in some series. nih.gov1,3-disubstituted ureas
Unsubstituted PhenylN-3Potent activity when paired with a bulky alkyl group. nih.govAdamantyl ureas
Dichloro3,5-Warrants further investigation for antimicrobial activity. uea.ac.ukAryl ureas
Hydroxyl GroupsAnyReduced antiproliferative activities, possibly by lowering cell membrane permeability. nih.gov1,3-disubstituted ureas

These findings collectively indicate that the 3-nitrophenyl moiety of the titular compound plays a defining role in its biological profile, likely through specific electronic and steric interactions within a target binding site.

Role of the Alkyne and its Post-Transformation Derivatives (e.g., Triazoles) on Activity

The prop-2-yn-1-yl group, featuring a terminal alkyne, is a versatile functional group that significantly influences the compound's activity. The alkyne itself can participate in various non-covalent interactions. More importantly, it serves as a chemical handle for post-synthesis modification, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form 1,2,3-triazole derivatives. researchgate.net

The transformation of the alkyne into a triazole ring introduces a stable, five-membered heterocyclic aromatic moiety that can profoundly alter the compound's biological properties. researchgate.net Triazoles are known to be capable of binding with cations, anions, and neutral molecules and can participate in hydrogen bonding, making them valuable pharmacophores. researchgate.netorientjchem.org

Several studies have demonstrated the potent biological activities of urea derivatives containing 1,2,4-triazole (B32235) moieties. orientjchem.orgnih.gov These hybrid molecules have been investigated for a range of activities, including antifungal and antiproliferative effects. nih.govresearchgate.net For example, specific triazole-urea hybrids have been shown to induce apoptosis in pancreatic cancer cells. researchgate.net Furthermore, a triazole urea compound, KK181N1, was identified as a selective inhibitor of the KAI2 receptor in plants, showcasing the potential for this scaffold in creating highly specific biological modulators. nih.gov The incorporation of a triazole ring can thus convert a relatively simple alkyne-containing urea into a more complex and potent agent by introducing new points of interaction with biological targets. nih.gov

Conformational Effects on Molecular Recognition and Biological Activity in Urea Scaffolds

The three-dimensional shape, or conformation, of urea derivatives is a critical factor in their ability to be recognized by and bind to biological targets. The urea functionality has a degree of rotational restriction due to the delocalization of electrons from the nitrogen atoms into the carbonyl group. nih.gov For N,N'-disubstituted ureas, this generally results in a preference for a trans/trans conformation, which is often observed in both solid-state crystal structures and in solution. nih.govresearchgate.net

However, the specific substituents on the urea nitrogens can significantly influence conformational preferences. researchgate.net In some unsymmetrical urea derivatives, syn–anti or cis/trans conformers can be stabilized, for instance, through the formation of an intramolecular hydrogen bond. researchgate.netacs.org The energetic barrier for isomerization between these states can be high, meaning that different conformations may coexist and have distinct biological activities. researchgate.net

In the case of this compound, the interaction between the two N-H protons and the carbonyl oxygen, as well as the steric and electronic nature of the nitrophenyl and propargyl groups, will dictate the preferred conformation. The ability of the urea N-H groups to act as hydrogen bond donors is fundamental to their mechanism of action in many contexts, such as in kinase inhibitors where they often form crucial hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov A conformational analysis of a related compound, 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine, showed that the orientation of the unsymmetrical o-nitrophenyl substituent led to a higher number of possible low-energy conformations compared to its p-nitrophenyl counterpart. semanticscholar.org This highlights how the substitution pattern on the aryl ring directly impacts the molecule's conformational landscape and, consequently, its potential for molecular recognition.

Mechanistic Studies of Biological Activities and Interactions

Understanding the mechanism of action requires identifying the direct molecular targets of the compound and the subsequent biochemical pathways that are affected.

Target Engagement and Ligand-Receptor Interaction Analysis

The biological activity of urea-based compounds stems from their ability to bind to specific protein targets, such as enzymes or receptors. The urea moiety itself is a key pharmacophore, acting as both a hydrogen bond donor (via the two N-H groups) and acceptor (via the carbonyl oxygen). nih.gov This allows it to form strong and specific interactions within protein binding pockets.

A prominent example is seen in urea-based kinase inhibitors. X-ray crystallography studies have revealed that the two urea N-H groups often form strong hydrogen bonds with the side chain of a conserved glutamic acid residue, while the urea carbonyl oxygen forms a hydrogen bond with the backbone amide of an aspartic acid residue in the enzyme's binding site. nih.gov A data-mining study of diaryl urea-protein complexes confirmed the prevalence of these hydrogen bonding patterns and also highlighted the importance of nonbonded π-interactions, such as CH-π interactions between the aryl rings and protein residues. mdpi.com

Elucidation of Biochemical Pathways Modulated by Urea Analogues

Once a urea analogue binds to its target, it can modulate the activity of entire biochemical pathways, leading to a cellular or physiological response. The specific pathway affected is determined by the function of the protein target.

A well-documented example involves urea-based kinase inhibitors like Sorafenib, which contains an aryl-urea moiety. frontiersin.org These inhibitors target kinases within critical oncogenic signaling cascades. By inhibiting key kinases in the Ras–Raf–MEK–ERK pathway, these drugs can block the signal transduction that leads to cancer cell proliferation and survival. frontiersin.org

In a different context, urea derivatives have been developed as polymerase inhibitors, indicating that they can interfere with the pathways of DNA replication and repair. frontiersin.org The versatility of the urea scaffold allows it to be incorporated into molecules that target a wide array of proteins. Therefore, while the parent compound this compound may have its own specific targets, its analogues have been shown to modulate pathways involved in:

Cancer Proliferation: via inhibition of signaling kinases (e.g., Ras-Raf-MEK-ERK). frontiersin.org

DNA Synthesis: via inhibition of polymerases. frontiersin.org

Plant Development: via antagonism of hormone receptors (e.g., KAI2 signaling). nih.gov

The elucidation of these pathways relies on identifying the direct molecular target and then using cellular and biochemical assays to map the downstream consequences of its modulation.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Investigations via Density Functional Theory (DFT)

Comprehensive DFT studies detailing the electronic structure, reactivity, and theoretical spectroscopic data specifically for 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea are not found in the available search results. Research on similar structures, such as other nitrophenyl derivatives, often employs DFT to understand molecular geometry and electronic properties, but these findings cannot be directly extrapolated to the target compound.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting reactivity descriptors for this compound are not available. This type of analysis is crucial for understanding a molecule's kinetic stability and chemical reactivity, but has not been publicly reported for this compound.

Theoretical Spectroscopic Predictions for Structural Confirmation (e.g., NMR, IR)

There are no available studies presenting theoretical predictions of the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound based on DFT calculations. Such theoretical spectra are instrumental in confirming the molecular structure obtained through synthesis.

Molecular Modeling and Simulation Studies

Specific molecular modeling and simulation studies, including docking and molecular dynamics, for this compound have not been identified.

Molecular Docking for Binding Mode Analysis

No molecular docking studies were found that analyze the binding mode of this compound with any specific biological targets. Docking is a common computational technique used to predict the preferred orientation of a molecule when bound to a receptor, but it has not been applied to this compound in the available literature.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

There is no information available on molecular dynamics simulations performed on this compound. These simulations are used to understand the conformational stability of a molecule and its dynamic interactions with its environment over time.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

No QSAR studies involving this compound are present in the search results. QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity, but the necessary data or models involving this specific compound are not available.

Development of Predictive Models for Biological Efficacy

Currently, there are no published studies detailing the development of specific predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, for the biological efficacy of this compound.

In the broader context of related compounds, QSAR studies are frequently employed to correlate the structural features of molecules with their biological activities. For instance, research on other nitrophenyl and urea-containing compounds has utilized such models to predict toxicological properties or inhibitory activities against various biological targets. These models typically rely on calculating a range of molecular descriptors that quantify physicochemical properties like lipophilicity, electronic effects, and steric parameters.

A hypothetical QSAR study for this compound would involve synthesizing a series of analogs with variations in the substituent groups and correlating their measured biological activities with computed molecular descriptors. The resulting mathematical model could then be used to predict the activity of new, unsynthesized derivatives. However, at present, the necessary experimental data and computational models for this specific compound have not been reported.

In Silico Screening and Library Design

There is no specific information available regarding the use of this compound as a scaffold in in silico screening or for the design of chemical libraries.

Generally, in silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. A molecule like this compound could theoretically serve as a starting point or "scaffold" for such a screening campaign.

The process would involve:

Scaffold Definition : The core structure of this compound would be defined.

Virtual Library Generation : A large library of virtual compounds would be created by adding various chemical groups (R-groups) to the defined attachment points on the scaffold.

Docking and Scoring : This virtual library would then be computationally "docked" into the binding site of a specific biological target. The binding poses and affinities would be calculated and scored to rank the compounds.

This approach allows for the rapid and cost-effective identification of potential lead compounds for further experimental testing. The propargyl group (prop-2-yn-1-yl) in the structure is of particular interest as it can participate in "click chemistry" reactions or act as a reactive handle for covalent modification of biological targets, making it a potentially valuable feature in library design. Despite this potential, no studies have been published that describe the application of this specific scaffold in in silico library design.

Advanced Applications and Future Research Perspectives

Design and Synthesis of Chemical Probes and Tools

The prop-2-yn-1-yl (propargyl) group in 1-(3-nitrophenyl)-3-(prop-2-yn-1-yl)urea serves as a highly efficient chemical handle for the synthesis of sophisticated molecular probes. The terminal alkyne is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows the compound to be easily and covalently linked to a wide array of molecules, such as fluorophores, biotin (B1667282) tags, or larger biomolecules that have been functionalized with an azide (B81097) group.

This capability enables its use in several research applications:

Activity-Based Protein Profiling (ABPP): The urea (B33335) moiety can be designed to target the active site of specific enzymes. Once bound, the alkyne handle can be "clicked" with a reporter tag (e.g., a fluorescent dye or biotin) to allow for visualization and identification of the target protein.

Fluorescent Probes: The nitrophenyl group can act as a fluorescence quencher. mdpi.com A probe could be designed where the compound is attached to a fluorophore. Upon a specific recognition event involving the urea group (such as binding to a target protein or anion), a conformational change could alter the distance between the nitro group and the fluorophore, leading to a "turn-on" fluorescent signal. mdpi.com

Table 1: Potential Click Chemistry Reactions for Probe Synthesis

This compound DerivativeAzide-Functionalized PartnerResulting Probe TypePotential Application
Core ScaffoldAzido-coumarinFluorescent ProbeCellular Imaging
Core ScaffoldAzido-biotinAffinity ProbeProtein pull-down assays
Core ScaffoldAzide-functionalized peptideTargeted ProbeProbing peptide-protein interactions

Role as Scaffolds in Combinatorial Libraries for Drug Discovery

In medicinal chemistry, the generation of large, diverse collections of compounds, known as combinatorial libraries, is essential for identifying new drug leads. nih.gov The structure of this compound is ideally suited for this purpose. The urea moiety is a "privileged scaffold" found in numerous approved drugs, known for its ability to form critical hydrogen bonds with protein targets. nih.govfrontiersin.org

The propargyl group provides a reliable reaction site for diversification. A library can be constructed by starting with the core this compound scaffold and reacting it with a large collection of diverse azide-containing building blocks via CuAAC. This approach allows for the rapid synthesis of thousands of distinct compounds, where the nitrophenylurea core acts as the constant pharmacophore responsible for target binding, and the appended groups systematically modify properties like solubility, cell permeability, and binding affinity. This strategy has been successfully employed to develop inhibitors for various enzymes, including protein kinases. frontiersin.org

Supramolecular Assembly and Crystal Engineering of Functional Materials

The urea functional group is a powerful motif for directing the self-assembly of molecules into well-ordered, non-covalent structures. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This allows urea derivatives to form robust, one-dimensional hydrogen-bonded tapes or ribbons. nih.gov

In this compound, these interactions can be further influenced by other non-covalent forces:

π-π Stacking: The electron-deficient nitrophenyl ring can stack with other aromatic systems.

Weak Hydrogen Bonds: The alkyne C-H bond can act as a weak hydrogen bond donor.

By carefully controlling these interactions, it is possible to engineer crystalline materials (cocrystals) with specific architectures and properties. semanticscholar.orgmdpi.com For instance, co-crystallization with other molecules could lead to the formation of porous materials for gas storage or materials with unique optical properties. The terminal alkyne also offers a site for post-assembly modification, where the assembled supramolecular structure could be polymerized or cross-linked by reacting the alkyne groups, creating robust functional materials.

Integration into Peptidomimetics and Oligourea Constructs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability against enzymatic degradation. The urea linkage is an excellent bioisostere of the peptide (amide) bond. Replacing amide bonds with urea linkages in a peptide sequence creates an "oligourea." These structures are known to adopt stable, predictable secondary structures, such as helices, similar to peptides.

This compound can be incorporated into such constructs where the propargyl group functions as an artificial side chain. This alkyne-functionalized side chain can then be used to attach other functional groups using click chemistry, allowing for the creation of complex, functionalized oligoureas. These molecules could be explored for applications such as protein-protein interaction inhibitors or as scaffolds for presenting bioactive groups in a defined spatial arrangement.

Development of Chemo-Sensors and Molecular Recognition Systems

The urea group is a well-established recognition motif for anions. The two N-H protons can form strong hydrogen bonds with electron-rich anions like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻). The binding of an anion to the urea cleft can be transduced into a detectable signal. researchgate.net

In this compound, the electron-withdrawing nitro group increases the acidity of the urea N-H protons, enhancing their hydrogen-bonding capability and potential anion affinity. mdpi.com Anion binding can be detected through several mechanisms:

Colorimetric Sensing: The binding event can alter the electronic properties of the nitrophenyl ring, causing a visible color change.

Fluorescent Sensing: If linked to a fluorophore, anion binding can modulate the fluorescence output. researchgate.net

The propargyl group allows for the immobilization of this sensor molecule onto surfaces, such as glass slides or nanoparticles, to create solid-state sensing devices.

Table 2: Potential Anion Recognition Properties

Target AnionBinding InteractionPotential Signaling Mechanism
Fluoride (F⁻)Strong N-H···F⁻ hydrogen bondingColorimetric change, fluorescence quenching/enhancement
Acetate (CH₃COO⁻)N-H···O hydrogen bondingShift in UV-Vis absorption spectrum
Dihydrogen Phosphate (H₂PO₄⁻)N-H···O hydrogen bondingElectrochemical signal change

Emerging Trends and Outlook in this compound Research

The future research directions for this compound are centered on exploiting its dual functionality. The combination of a molecular recognition element (nitrophenylurea) and a versatile covalent handle (propargyl group) makes it a powerful platform for creating highly advanced and multifunctional chemical systems.

Emerging trends include:

Targeted Covalent Inhibitors: Designing molecules where the nitrophenylurea group provides reversible binding to a protein target, bringing the propargyl group into proximity with a nucleophilic residue (e.g., cysteine) on the protein surface, leading to irreversible covalent inhibition.

Smart Materials: Developing polymers or gels where this compound is incorporated as a cross-linker. The material's properties (e.g., stiffness, swelling) could then be modulated by the presence of specific anions that interact with the urea groups.

Multimodal Imaging Agents: By "clicking" both a targeting ligand (like a peptide) and an imaging agent (like a fluorescent dye or a radionuclide-bearing chelate) onto the alkyne handle, this scaffold could be used to create probes for in vivo imaging techniques like fluorescence imaging or Positron Emission Tomography (PET).

The continued exploration of this and related bifunctional molecules promises to yield novel tools and materials with significant impact across chemistry, materials science, and medicine.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea?

Methodological Answer:
Urea derivatives are typically synthesized via coupling reactions between isocyanates and amines or through carbodiimide-mediated reactions. For this compound, a plausible route involves reacting 3-nitrophenyl isocyanate with propargylamine under anhydrous conditions in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C. Monitoring reaction progress via TLC or LC-MS ensures completion. Purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields the product. Validate purity using 1H^1H-NMR and HPLC (≥95%) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic techniques:

  • 1H^1H-NMR : Verify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and propargyl protons (triplet for ≡C-H at δ ~2.5 ppm, NH signals at δ 5–6 ppm).
  • IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
    For crystalline samples, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths/angles and hydrogen-bonding networks .

Advanced: How can computational modeling predict the compound’s hydrogen-bonding interactions in crystal packing?

Methodological Answer:
Employ density functional theory (DFT) or molecular mechanics (e.g., Mercury or CrystalExplorer) to model hydrogen bonds. Graph-set analysis (as per Etter’s rules) identifies motifs like R22(8)\mathbf{R_2^2(8)} for urea dimers. Compare predicted interactions with experimental X-ray data (e.g., SHELXL-refined structures). Discrepancies may arise from solvent inclusion or polymorphism, requiring temperature-dependent crystallography .

Advanced: What experimental approaches resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Assays : Test across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from non-selective toxicity.
  • Off-Target Screening : Use kinase/protease panels to identify unintended interactions.
  • Cellular Context : Compare activity in cell lines (e.g., cancer vs. normal) and 3D spheroid models to assess microenvironment effects.
  • Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to target proteins .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:
Store at –20°C in amber vials under inert gas (N2_2) to prevent photodegradation and hydrolysis. Use anhydrous DMSO or acetonitrile for stock solutions. Avoid protic solvents (e.g., water, MeOH) to minimize urea bond cleavage. Monitor stability via periodic HPLC analysis .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or trifluoromethyl groups) to alter electronic effects.
  • Pharmacophore Mapping : Use molecular docking (AutoDock, Glide) to identify critical interactions (e.g., urea H-bond donors with catalytic residues).
  • ADMET Profiling : Assess logP (octanol/water partition) for permeability and microsomal stability for metabolic resistance. Correlate SAR with in vitro/in vivo efficacy .

Advanced: How do steric and electronic effects of the propargyl group influence reactivity in click chemistry applications?

Methodological Answer:
The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Steric hindrance from the nitrophenyl moiety may slow reaction kinetics—optimize using Cu(I) catalysts (e.g., TBTA ligand) in DMF/H2 _2O. Monitor regioselectivity (1,4- vs. 1,5-triazole) via 1H^1H-NMR. Electronic effects (nitro group’s electron-withdrawing nature) can be quantified via Hammett σ constants .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in H2 _2O/ACN). Monitor transitions for [M+H]+^+ → fragment ions.
  • Sample Preparation : Protein precipitation (ACN) or SPE (solid-phase extraction) for plasma/tissue homogenates.
  • Validation : Assess linearity (1–1000 ng/mL), LOD/LOQ, and recovery (>80%) per ICH guidelines .

Table 1: Key Physicochemical Properties

PropertyMethod/ValueReference
LogPPredicted (ChemAxon): ~2.1
Solubility (H2 _2O)<0.1 mg/mL (experimental)
Hydrogen Bond Acceptors4 (urea O, nitro O)

Advanced: How can crystallographic twinning or disorder be resolved in X-ray data for this compound?

Methodological Answer:
Use SHELXL’s TWIN/BASF commands to model twinning. For disorder, refine occupancies of split atoms iteratively. Validate with R1 _1 (<5%) and GooF (0.8–1.2). Compare with similar structures in CSD (Cambridge Structural Database) to identify common packing motifs .

Advanced: What strategies mitigate batch-to-batch variability in biological assay results?

Methodological Answer:

  • Quality Control : Standardize synthesis/purification (e.g., ≥99% purity via HPLC).
  • Assay Normalization : Include positive/negative controls (e.g., staurosporine for cytotoxicity).
  • Blinded Replicates : Perform triplicate runs by independent researchers.
  • Data Analysis : Apply ANOVA or mixed-effects models to account for variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.